molecular formula C9H11FN2 B8181373 (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine

(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine

Cat. No.: B8181373
M. Wt: 166.20 g/mol
InChI Key: FVKZOXRTXOACOX-SECBINFHSA-N
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Description

®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a pyrrolidin-2-yl group attached at the 4th position and a fluorine atom at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and pyrrolidine.

    Formation of Intermediate: The 3-fluoropyridine undergoes a nucleophilic substitution reaction with pyrrolidine to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine may involve:

    Large-Scale Synthesis: Scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to its target molecules, while the pyrrolidin-2-yl group contributes to its overall stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(pyrrolidin-2-yl)pyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (S)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    ®-3-Fluoro-4-(pyrrolidin-2-yl)quinoline: A quinoline derivative with similar structural features but different chemical properties.

Uniqueness

®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of the fluorine atom, which enhances its chemical reactivity and binding affinity to target molecules. The ®-configuration also contributes to its specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-[(2R)-pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKZOXRTXOACOX-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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